

In-Depth Spectroscopic Analysis of Methyllophiopogonone B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylophiopogonone B**

Cat. No.: **B1260356**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methylophiopogonone B**, a homoisoflavanoid isolated from *Ophiopogon japonicus*. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

Methylophiopogonone B is a C-methylated homoisoflavanone. Its chemical structure is presented below:

Molecular Formula: C₁₉H₁₈O₆

Molecular Weight: 342.34 g/mol

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methylophiopogonone B**. This data is crucial for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H -NMR Spectroscopic Data for **Methylophiopogenone B** (400 MHz, CDCl_3)

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J in Hz)	Integration	Assignment
13.52	s	-	1H	5-OH
7.15	d	8.8	2H	H-2', H-6'
6.82	d	8.8	2H	H-3', H-5'
6.05	br s	-	1H	7-OH
4.25	m	-	2H	H-2
3.78	s	-	3H	4'-OCH ₃
3.10	m	-	1H	H-3
2.50	m	-	2H	H-9
2.08	s	-	3H	6-CH ₃
2.06	s	-	3H	8-CH ₃

Table 2: ^{13}C -NMR Spectroscopic Data for **Methylophiopogenone B** (100 MHz, CDCl_3)

Chemical Shift (δ) (ppm)	Carbon Assignment
202.5	C-4
162.8	C-7
162.2	C-5
158.5	C-8a
158.0	C-4'
130.8	C-1'
130.0	C-2', C-6'
113.8	C-3', C-5'
105.2	C-6
103.8	C-4a
101.5	C-8
69.8	C-2
55.2	4'-OCH ₃
45.5	C-3
31.5	C-9
7.8	8-CH ₃
7.2	6-CH ₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for **Methylophipogonone B**

Technique	Ionization Mode	Observed m/z	Interpretation
ESI-MS	Negative	341.0	[M-H] ⁻

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound related to **Methylophiopogonone B** shows a characteristic absorption band for a hydroxyl group at 3406 cm^{-1} . Specific IR data for **Methylophiopogonone B** is not readily available in the reviewed literature.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of homoisoflavanoids.

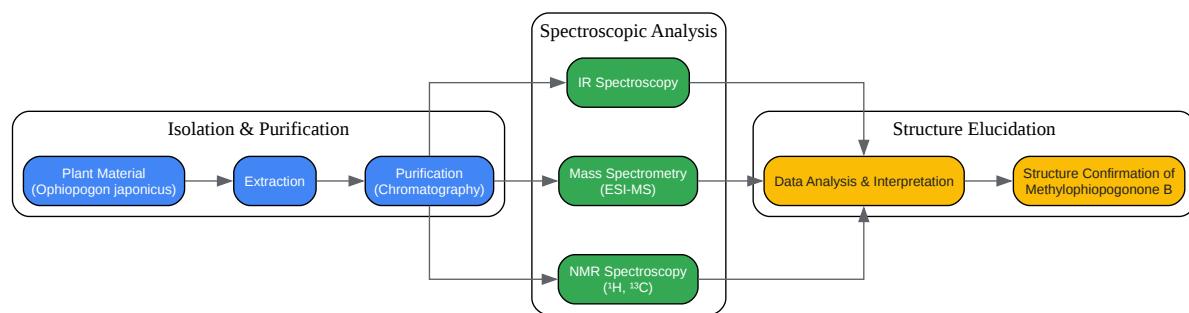
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Methylophiopogonone B** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (for ^1H) or 100 MHz (for ^{13}C) NMR spectrometer.
- ^1H -NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-15 ppm).
 - The number of scans can vary depending on the sample concentration, but 16 to 64 scans are typical.
- ^{13}C -NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range (e.g., 0-220 ppm).
- A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl_3 : δH 7.26 ppm; δC 77.16 ppm).

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Methylophiopogonone B** (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analysis:
 - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
 - Acquire the mass spectrum in negative ion mode.
 - Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 amu).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ($[\text{M}-\text{H}]^-$).


Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- Data Analysis: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like **Methylophiopogonone B**.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and spectroscopic characterization of **Methylophiopogonone B**.

- To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Methylophiopogonone B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260356#spectroscopic-data-nmr-ir-ms-of-methylophiopogonone-b>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com